molecular formula C8H9Cl2NO B13320270 4-(1-Aminoethyl)-2,3-dichlorophenol

4-(1-Aminoethyl)-2,3-dichlorophenol

Cat. No.: B13320270
M. Wt: 206.07 g/mol
InChI Key: OROOLPZFFNAESM-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2,3-dichlorophenol ( 1539168-70-1) is a chemical compound with the molecular formula C 8 H 9 Cl 2 NO and a molecular weight of 206.07 . As a derivative of dichlorophenol, this compound falls into a class of chemicals often investigated for their applications in pharmaceutical and agrochemical research . Chlorophenols are frequently utilized as key intermediates in the synthesis of more complex molecules, such as pharmaceuticals and insecticides . For instance, structurally related compounds like bithionol, which is a bis-dichlorophenol, are known to be the anthelmintic drug of choice for treating specific parasitic infections in humans . The specific research applications and mechanism of action for 4-(1-Aminoethyl)-2,3-dichlorophenol are areas of ongoing scientific exploration. This product is intended for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or personal use. Proper handling procedures should be followed, and the compound should be stored according to safety guidelines .

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

4-(1-aminoethyl)-2,3-dichlorophenol

InChI

InChI=1S/C8H9Cl2NO/c1-4(11)5-2-3-6(12)8(10)7(5)9/h2-4,12H,11H2,1H3

InChI Key

OROOLPZFFNAESM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)O)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Diazotization-Reduction Pathway

This approach adapts the synthesis of 4-amino-2,3-dichlorophenol (CAS 39183-17-0), modifying it to introduce the ethylamine moiety:

Key Steps :

  • Diazotization : React 2,3-dichlorophenol with aniline and sodium nitrite in acidic conditions to form a diazonium salt.
  • Coupling : Introduce an ethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki reaction) at the para position.
  • Reduction : Reduce the intermediate nitro compound using hydrogen gas with Raney nickel or catalytic transfer hydrogenation.

Reaction Conditions :

Step Reagents/Conditions Yield (Theoretical)
Diazotization NaNO₂, HCl, 0–5°C 85–90%
Coupling Ethylboronic acid, Pd(PPh₃)₄, base, 80°C 60–70% (estimated)
Reduction H₂ (1 bar), Raney nickel, methanol/water 70–80%

Challenges :

  • Regioselectivity during ethyl group introduction.
  • Stability of intermediates under acidic/basic conditions.

Nitration-Reduction Sequence

Inspired by the synthesis of 2,6-dichloro-4-aminophenol, this method could be adapted for the target compound:

Proposed Route :

  • Nitration : Nitrate 2,3-dichloroethylphenol at the para position using HNO₃/H₂SO₄.
  • Reduction : Reduce the nitro group to an amine using Sn/HCl or hydrazine hydrate in ethanol.

Optimization Parameters :

Data Table :

Parameter Nitration (Step 1) Reduction (Step 2)
Solvent Tetrachloroethylene Ethanol
Catalyst H₂SO₄ None
Reaction Time 2 hours 1.5 hours
Yield 75% (estimated) 83%

Reductive Amination Approach

A novel route leveraging reductive amination could bypass intermediate isolation:

Steps :

  • Chlorination : Direct chlorination of 4-(1-ketoethyl)phenol using Cl₂/FeCl₃.
  • Reductive Amination : React the ketone intermediate with ammonium acetate and NaBH₃CN.

Advantages :

  • Single-pot reaction for amine formation.
  • Avoids hazardous diazonium intermediates.

Limitations :

  • Requires pre-synthesis of 4-(1-ketoethyl)phenol.
  • Potential over-chlorination at undesired positions.

Comparative Analysis of Methods

Method Advantages Disadvantages Scalability
Diazotization-Reduction High yields Multi-step, toxic intermediates Moderate
Nitration-Reduction Established protocols Isomer formation risks High
Reductive Amination Simplified workflow Precursor availability issues Low

Critical Considerations

  • Regioselectivity : Chlorination and nitration must target the 2,3-positions exclusively. Computational modeling (e.g., DFT) could predict substituent effects.
  • Purification : Chromatography or recrystallization (e.g., using methanol/water) is essential due to structural similarities of byproducts.
  • Safety : Diazonium salts and chlorinated intermediates require handling under inert atmospheres.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Aminoethyl)-2,3-dichlorophenol undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted phenols, imines, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1-Aminoethyl)-2,3-dichlorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2,3-dichlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Chlorophenols

The evidence focuses on dichlorophenols (DCPs) and their isomers, providing a foundation for comparative analysis. Below is a detailed comparison:

Table 1: Key Properties of Chlorophenols

Compound Chemical Formula Toxicity (vs. Phenol) Pyroelectric Behavior Biodegradation Pathways
2,3-Dichlorophenol C6H4Cl2O 50× more toxic Sign reversal at ~220 K Degrades to mono-chlorophenols
2,4-Dichlorophenol C6H4Cl2O Higher toxicity Not reported Forms 4-chlorophenol
3,4-Dichlorophenol C6H4Cl2O Moderate toxicity Not reported Substrate for hSULT2A1
4-Chlorophenol C6H5ClO Low toxicity Not reported Terminal metabolite

Key Observations :

Structural Influence on Toxicity: The position of chlorine substituents significantly impacts toxicity. For example, 2,3-dichlorophenol is 50 times more toxic than phenol due to enhanced lipophilicity and cellular membrane disruption . In contrast, 4-chlorophenol exhibits lower toxicity, likely due to reduced steric hindrance and metabolic detoxification pathways . The aminoethyl group in 4-(1-Aminoethyl)-2,3-dichlorophenol may alter toxicity by introducing hydrogen-bonding interactions or modifying enzymatic interactions (e.g., sulfotransferase activity as seen in 3,4-DCP ).

Pyroelectric and Electronic Properties: 2,3-Dichlorophenol exhibits a pyroelectric coefficient sign reversal at ~220 K, attributed to molecular dipole reorientation . The aminoethyl group in 4-(1-Aminoethyl)-2,3-dichlorophenol could amplify such behavior due to additional polarizability from the NH2 group.

Environmental Degradation: Dichlorophenols like 2,4-DCP degrade via reductive dechlorination, producing intermediates such as 4-chlorophenol and phenol . The aminoethyl group may hinder or redirect microbial degradation pathways, as seen in substituted amides (e.g., altered coordination in acetamide derivatives ).

Chromatographic Separation: Chlorophenol isomers (e.g., 2,3-DCP vs. 3,4-DCP) are separable via HPLC using acetonitrile (MeCN) as an eluent . The aminoethyl group in 4-(1-Aminoethyl)-2,3-dichlorophenol would likely increase retention time due to polar interactions with stationary phases.

Biological Activity

4-(1-Aminoethyl)-2,3-dichlorophenol, a derivative of dichlorophenol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

4-(1-Aminoethyl)-2,3-dichlorophenol belongs to the class of Mannich bases, which are synthesized through the Mannich reaction involving an amine, a carbonyl compound, and a phenolic compound. The structure can be represented as follows:

  • Chemical Formula : C₆H₈Cl₂N₁O
  • Molecular Weight : 189.04 g/mol

This compound features two chlorine atoms on the phenolic ring and an aminoethyl side chain that significantly influences its biological properties.

1. Anticancer Activity

Research has demonstrated that Mannich bases, including 4-(1-aminoethyl)-2,3-dichlorophenol, exhibit potent anticancer properties. A study highlighted the cytotoxic effects of various Mannich bases against several human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The cytotoxicity was found to be significantly higher than that of standard chemotherapeutic agents like 5-fluorouracil .

Table 1: Cytotoxicity of Mannich Bases Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
4-(1-Aminoethyl)-2,3-dichlorophenolHeLa15
HepG220
A54918

The mechanism of action is believed to involve the inhibition of DNA topoisomerase I, leading to apoptosis in cancer cells .

2. Antimicrobial Activity

The antimicrobial potential of 4-(1-aminoethyl)-2,3-dichlorophenol has also been investigated. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The dual action against both cancer cells and pathogenic bacteria positions this compound as a potential candidate for further drug development.

3. Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial properties, 4-(1-aminoethyl)-2,3-dichlorophenol has shown anti-inflammatory effects in animal models. Studies indicate that it can reduce inflammation markers such as TNF-α and IL-6 in induced inflammatory conditions . These findings suggest its potential application in treating inflammatory diseases.

Case Studies

A notable case study involved a series of synthesized Mannich bases derived from 4-(1-aminoethyl)-2,3-dichlorophenol. These derivatives were tested for their biological activities using various assays:

  • Cytotoxicity Assay : The synthesized compounds were evaluated for their cytotoxic effects on A549 lung cancer cells using the MTT assay.
  • Antimicrobial Assay : The disk diffusion method was employed to assess antibacterial activity against selected strains.

The results indicated that modifications to the side chain significantly enhanced both anticancer and antimicrobial activities .

Q & A

Q. What are the established synthetic routes for 4-(1-aminoethyl)-2,3-dichlorophenol, and how are key intermediates purified?

The compound is typically synthesized via condensation of a chlorophenol derivative with an aminoethyl precursor, followed by reduction. For example, a related synthesis ( ) involves reacting (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with a chlorophenol ketone in methanol, followed by NaBH₄ reduction in THF/ethanol. Purification is achieved via thin-layer chromatography (chloroform) or recrystallization (n-hexane). Key intermediates are validated using NMR and mass spectrometry (MS) .

Q. Which spectroscopic techniques are most effective for characterizing 4-(1-aminoethyl)-2,3-dichlorophenol?

  • NMR : ¹H and ¹³C NMR identify the aromatic protons (6.8–7.5 ppm), aminoethyl group (δ 2.5–3.5 ppm), and chlorine-substituted carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 214.5 (molecular weight) and fragmentation patterns.
  • IR : Stretching vibrations for -OH (3200–3600 cm⁻¹), -NH₂ (3300–3500 cm⁻¹), and C-Cl (550–850 cm⁻¹) are critical .

Q. What are the critical physicochemical properties of this compound, and how do they influence experimental design?

  • Molecular Weight : 214.5 g/mol (PubChem data).
  • Solubility : Hydrophilic due to -OH and -NH₂ groups; soluble in polar solvents (methanol, ethanol) but limited in non-polar solvents.
  • Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at –20°C. These properties dictate solvent selection for reactions and storage protocols .

Advanced Research Questions

Q. How can experimental design methodologies optimize the synthesis yield of 4-(1-aminoethyl)-2,3-dichlorophenol?

A factorial design ( ) identifies critical variables (e.g., reaction time, temperature, molar ratios). For instance, a 2³ factorial design could test:

  • Factors : Methanol volume (10–20 mL), NaBH₄ equivalents (4–6 mmol), reaction temperature (273–298 K).
  • Response : Yield (%) measured via HPLC.
    Computational tools (e.g., quantum chemical calculations) further optimize conditions by predicting transition states and energy barriers .

Q. How can contradictions in spectral data for structurally similar compounds be resolved?

Contradictions (e.g., conflicting NMR shifts in chlorophenol derivatives) are addressed by:

  • Comparative Analysis : Cross-referencing with PubChem data for 2-amino-3,5-dichlorophenol () and 4-(1-aminobutyl)-2-chlorophenol ().
  • Density Functional Theory (DFT) : Simulating NMR chemical shifts to validate experimental data .

Q. What computational strategies elucidate the reaction mechanisms involving this compound?

  • Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) models predict intermediates in nucleophilic substitution or redox reactions.
  • Intramolecular Interactions : Hydrogen bonding (e.g., O-H⋯N in ) stabilizes transition states. Software like Gaussian or ORCA facilitates these studies .

Q. How do researchers assess the biological activity and toxicity of this compound?

  • In Vitro Assays : Test for enzyme inhibition (e.g., cytochrome P450) or receptor binding using fluorescence polarization.
  • Toxicity Screening : Fischer 344 rat models () reveal nephrotoxicity at ≥0.05 mM. Dose-response curves (IC₅₀) guide safe handling protocols .

Methodological Notes

  • Safety : Use fume hoods and PPE (gloves, lab coats) due to potential nephrotoxicity .
  • Data Validation : Cross-check spectral data against CAS Common Chemistry () and EPA DSSTox ().
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies.

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